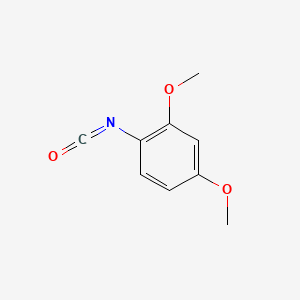
3-(Trifluoromethyl)quinoxalin-2-ol
Descripción general
Descripción
3-(Trifluoromethyl)quinoxalin-2-ol is a chemical compound with the CAS Number: 58457-64-0. It has a molecular weight of 214.15 . It is a solid substance with a melting point between 248 - 249 degrees .
Synthesis Analysis
The synthesis of 3-(Trifluoromethyl)quinoxalin-2-ol has been achieved through various methods. One such method involves the trifluoromethylation of quinoxalin-2(1H)-ones with unactivated alkenes and Langlois’ reagent (CF3SO2Na) . Another method involves the visible-light induced C3-H trifluoromethylation of quinoxalin-2(1H)-ones .Molecular Structure Analysis
The molecular structure of 3-(Trifluoromethyl)quinoxalin-2-ol is represented by the linear formula: C9H5F3N2O . The InChI Code for this compound is 1S/C9H5F3N2O/c10-9(11,12)7-8(15)14-6-4-2-1-3-5(6)13-7/h1-4H, (H,14,15) .Chemical Reactions Analysis
Quinoxaline derivatives, including 3-(Trifluoromethyl)quinoxalin-2-ol, have been involved in various chemical reactions. For instance, a direct C−H trifluoromethylation of quinoxalin-2 (1 H)-ones with sodium trifluoromethanesulfinate has been reported . Another study reported a visible-light induced C3-H trifluoromethylation of quinoxalin-2(1H)-ones .Physical And Chemical Properties Analysis
3-(Trifluoromethyl)quinoxalin-2-ol is a solid substance with a melting point between 248 - 249 degrees . It has a molecular weight of 214.15 . The linear formula for this compound is C9H5F3N2O .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Quinoxaline derivatives have been found to have antimicrobial properties . They can inhibit the growth of bacteria and fungi, making them useful in the field of medicine.
Anti-Amoebic, Anti-Proliferative Activity
Some quinoxaline derivatives have shown anti-amoebic and anti-proliferative activities . This means they can inhibit the growth of amoebas and other cells, which can be useful in treating diseases caused by these organisms.
Hypoglycemic, Anti-Glaucoma Activity
Quinoxaline derivatives have also been found to have hypoglycemic and anti-glaucoma activities . This means they can lower blood sugar levels and help treat glaucoma, a condition that damages the eye’s optic nerve.
Antiviral Activity
Some quinoxaline derivatives have antiviral properties . They can inhibit the replication of viruses, making them useful in the treatment of viral infections.
Cytotoxic with Anticancer, Antitumor Activity
Quinoxaline derivatives have been found to have cytotoxic properties, meaning they can kill cells . This makes them useful in the treatment of cancer and tumors.
Antithrombotic Activity
Some quinoxaline derivatives have antithrombotic properties . This means they can prevent or reduce the formation of blood clots, which can be useful in preventing conditions like stroke and heart attack.
Synthesis of New Derivatives
Starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, a wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines were obtained, including amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives . This expands the range of new quinoxalines containing an RF group in the pyrazine ring, presenting interest for the synthesis of more complex biologically active compounds .
Medicinal Chemistry
Trifluoromethyl-containing quinoxalines are of significant interest in medicinal chemistry as compounds with remarkable biological and physiological properties . Among these compounds are HIV-1 reverse transcriptase inhibitors, hGLP-1 receptor agonists, LXR-modulators, as well as agents with antidiabetic and anti-inflammatory activity .
Agriculture Industry
C-3 functionalized quinoxalin-2(1H)-ones offer robust applications in the agriculture industry . The specific applications of “3-(Trifluoromethyl)quinoxalin-2-ol” in this field are not detailed, but it’s likely that they could be used in the development of new pesticides or growth regulators.
Pharmaceutical Industry
Given the wide range of biological activities associated with quinoxaline derivatives, “3-(Trifluoromethyl)quinoxalin-2-ol” could potentially be used in the development of new drugs . Its specific applications in this field would depend on the results of further research and testing.
Safety And Hazards
Direcciones Futuras
Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones, including 3-(Trifluoromethyl)quinoxalin-2-ol, has recently emerged as a modern sustainable protocol . This approach offers robust applications in the medicinal, pharmaceutical, and agriculture industry . The development of more sustainable and cost-effective methods for the synthesis of quinoxaline derivatives is a promising future direction .
Propiedades
IUPAC Name |
3-(trifluoromethyl)-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7-8(15)14-6-4-2-1-3-5(6)13-7/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGLKXWLUDJZDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346389 | |
| Record name | 3-(trifluoromethyl)quinoxalin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26667233 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(Trifluoromethyl)quinoxalin-2-ol | |
CAS RN |
58457-64-0 | |
| Record name | 3-(Trifluoromethyl)-2(1H)-quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58457-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(trifluoromethyl)quinoxalin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethyl)-1,2-dihydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(Trifluoromethoxy)phenyl]acetamide](/img/structure/B1297679.png)
![3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1297681.png)







![9H-Indeno[2,1-c]pyridin-9-one](/img/structure/B1297696.png)


